

# Technical Guide: 2-(Piperidin-3-yl)benzo[d]thiazole and its Derivatives

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Compound of Interest

Compound Name: 2-(Piperidin-3-yl)benzo[d]thiazole

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#### **Abstract**

This technical guide provides a comprehensive overview of 2-(Piperidin-3-

yl)benzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific data for this exact isomer, this document also encompasses the broader class of 2-(piperidinyl)benzo[d]thiazoles and related 2-(piperazinyl)benzo[d]thiazole derivatives. The guide covers the chemical identity, synthesis methodologies, known biological activities with a focus on anticancer properties, and relevant signaling pathways. Quantitative data for related compounds are presented for comparative analysis. Detailed experimental protocols, where available in the public domain for analogous compounds, are also provided to aid in further research and development.

### **Compound Identification**

The target compound is **2-(Piperidin-3-yl)benzo[d]thiazole**. While a specific CAS number for the free base is not readily available in public databases, its hydrochloride salt is identified as:



Compound Name	CAS Number	PubChem CID
2-(Piperidin-3-yl)-1,3- benzothiazole hydrochloride	51785-16-1	20847980[1]
2-(Piperidin-3-yl)-1,3- benzothiazole (Parent)	Not Available	2998624[1]

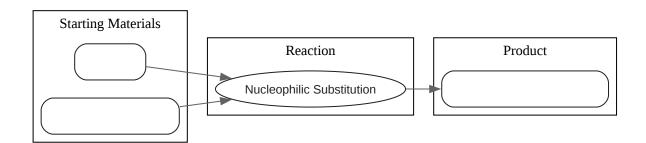
For the purpose of this guide, data from closely related isomers and derivatives will be discussed to provide a comprehensive understanding of the structure-activity relationships within this class of compounds.

# **Synthesis and Characterization**

The synthesis of 2-(piperidinyl)benzo[d]thiazoles can be achieved through several established synthetic routes. The most common approaches involve the reaction of a benzothiazole precursor with a piperidine moiety.

#### **General Synthesis Workflow**

A general workflow for the synthesis of 2-(piperidinyl)benzo[d]thiazoles is illustrated below. This typically involves the nucleophilic substitution of a leaving group on the benzothiazole ring by the piperidine nitrogen.



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Caption: General synthesis workflow for 2-(piperidinyl)benzothiazoles.



#### **Experimental Protocols**

While a specific protocol for **2-(piperidin-3-yl)benzo[d]thiazole** is not detailed in the reviewed literature, a procedure for a similar compound, 2-(1-piperidinyl)-1,3-benzothiazole, has been reported and can be adapted.

Synthesis of 2-(1-Piperidinyl)-1,3-benzothiazole:[2]

- Reactants: 2-Chlorobenzothiazole and N-ethylpiperidine.
- Procedure: The reactants are heated at 403 K for 5 days.
- Work-up: The volatile components are removed under reduced pressure.
- Purification: The crude product is purified by column chromatography to yield pale-yellow crystalline 2-(1-piperidinyl)-1,3-benzothiazole.[2]

Another common method involves the condensation of 2-aminothiophenol with a piperidine-containing carbonyl compound. The synthesis of various 2-substituted benzothiazoles has been achieved through the condensation of 2-aminothiophenol with aldehydes in the presence of a catalyst such as a mixture of H<sub>2</sub>O<sub>2</sub>/HCl in ethanol at room temperature.[3]

## **Biological Activity and Therapeutic Potential**

Benzothiazole derivatives are a well-established class of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The introduction of a piperidine or piperazine moiety at the 2-position has been a key strategy in the development of potent therapeutic agents.

#### **Anticancer Activity**

A significant body of research has focused on the anticancer properties of 2-(piperidinyl)- and 2-(piperazinyl)benzothiazole derivatives. These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines.

Quantitative Data on Anticancer Activity of Related Benzothiazole Derivatives:



Compound	Cell Line	IC50 (μM)	Reference
Pyridine containing pyrimidine derivative 34	Colo205	5.04	[4]
Pyridine containing pyrimidine derivative 34	U937	13.9	[4]
Pyridine containing pyrimidine derivative 34	MCF-7	30.67	[4]
Pyridine containing pyrimidine derivative 34	A549	30.45	[4]
Compound 4d	C6	0.03 mM	[1]
Compound 4e	A549	0.03 mM	[1]
Compound 4h	C6	0.03 mM	[1]
Aroyl substituted benzothiazole-piperazine derivative	HUH-7, MCF-7, HCT- 116	Active	[5]
Aroyl substituted benzothiazole-piperazine derivative	HUH-7, MCF-7, HCT- 116	Active	[5]

Note: The data presented is for a variety of structurally related compounds and not for **2-(Piperidin-3-yl)benzo[d]thiazole** itself.

The anticancer mechanism of these compounds often involves the induction of apoptosis and cell cycle arrest.[5] For instance, certain benzothiazole-piperazine derivatives have been shown to cause apoptosis by arresting the cell cycle at the subG1 phase.[5]

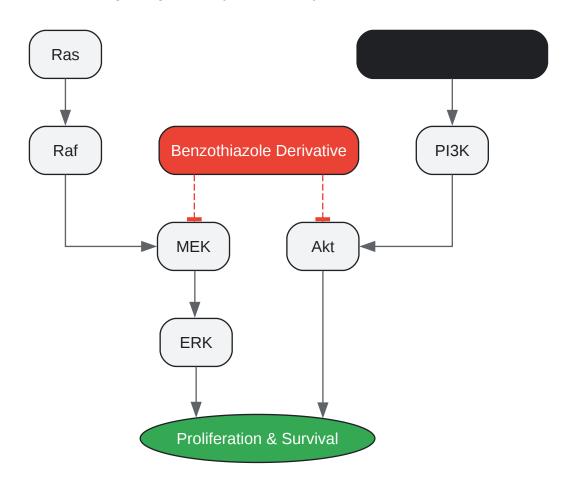


#### **Signaling Pathways in Anticancer Activity**

Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of benzothiazole derivatives. The PI3K/Akt and Ras/MEK/ERK signaling pathways, which are crucial for cell proliferation and survival, have been identified as key targets. Inhibition of these pathways by benzothiazole derivatives can lead to decreased cancer cell growth and survival.

Some 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to reduce the activation of the PI3K/Akt pathway.[6] Studies on other small molecules have demonstrated that the combined inhibition of the MAPK/ERK and PI3K/AKT pathways can overcome resistance to targeted therapies in cancer.[7]

Diagram of Potential Signaling Pathway Inhibition by 2-Substituted Benzothiazoles:



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Caption: Potential inhibition of the Ras/MEK/ERK and PI3K/Akt pathways by benzothiazole derivatives.

## Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) studies on benzothiazole derivatives have provided insights into the structural features that contribute to their biological activity. For a series of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides, QSAR analysis has been performed to understand the relationship between their chemical structure and antitumor activity.[8][9] These studies help in the rational design of more potent and selective analogs. For instance, in a study of benzothiazole derivatives of thioperamide, it was found that less bulky and more flexible structures on the benzothiazole moiety could improve potency.[10]

#### Conclusion

**2-(Piperidin-3-yl)benzo[d]thiazole** belongs to a class of heterocyclic compounds with significant therapeutic potential, particularly in the area of oncology. While specific experimental data for the 3-yl isomer is scarce, the available information on related 2-(piperidinyl)- and 2-(piperazinyl)benzothiazole derivatives provides a strong foundation for future research. The established synthetic routes and the understanding of their anticancer mechanisms, including the inhibition of key signaling pathways like PI3K/Akt and Ras/MEK/ERK, offer valuable starting points for the design and development of novel drug candidates based on this scaffold. Further investigation into the specific properties of the 3-yl isomer is warranted to fully explore its therapeutic potential.

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